Lead(IV) fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

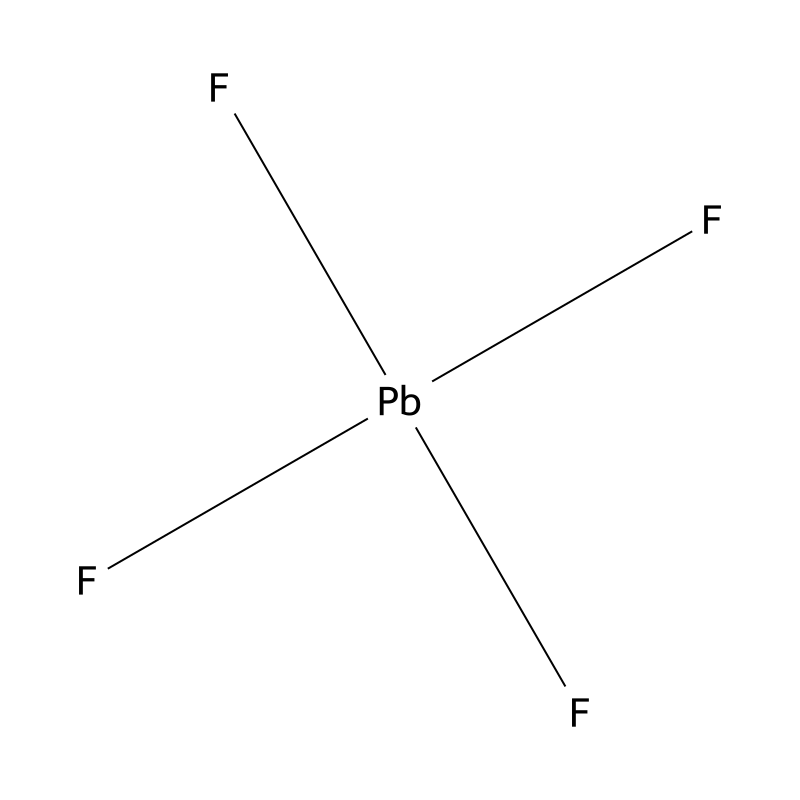

Lead(IV) fluoride, with the chemical formula , is a white, odorless solid that is known for its high reactivity and unique structural properties. It has a molecular weight of approximately 283.2 g/mol and is classified under the CAS number 7783-59-7. The compound features lead in a +4 oxidation state, coordinated by four fluorine atoms in a tetrahedral geometry, which contributes to its distinctive chemical behavior and stability under certain conditions .

- Toxicity: Lead(IV) fluoride is harmful if swallowed or inhaled. Exposure can cause acute and chronic health effects [].

- Acute effects: Symptoms of exposure may include nausea, vomiting, abdominal pain, respiratory problems, and damage to the kidneys and liver [].

- Chronic effects: Long-term exposure to lead(IV) fluoride can lead to developmental problems, reproductive issues, and damage to the nervous system []. Due to the lead content, it is classified as a restricted substance under REACH regulations [].

- Flammability: Lead(IV) fluoride is not flammable.

- Reactivity: Reacts with water and other strong acids and bases.

Theoretical and Computational Chemistry

Due to its unique structure with octahedrally coordinated lead and planar layers, PbF₄ can be used in theoretical and computational studies to understand bonding patterns and electronic configurations in lead-fluorine compounds. Researchers may utilize computational models to simulate its behavior and predict its reactivity with other molecules.

Reference Material for Material Science

The well-defined structure of PbF₄ makes it a suitable reference material for various spectroscopic techniques used in material science. For instance, its characteristic Raman or X-ray diffraction patterns can be used to identify unknown compounds or verify the purity of synthesized materials containing lead and fluorine.

Limited Use in Fluoride Chemistry

While not as common as lead(II) fluoride (PbF₂), PbF₄ can be a starting material for some research in fluoride chemistry. However, its high stability and relatively unreactive nature compared to PbF₂ make it less favorable for many reactions.

- Decomposition: Upon heating, lead(IV) fluoride decomposes to form lead(II) fluoride and fluorine gas:This reaction highlights the compound's instability at elevated temperatures.

- Hydrolysis: Lead(IV) fluoride reacts with water to produce lead oxyfluoride and hydrofluoric acid:This reaction indicates the compound's reactivity with moisture, leading to the formation of corrosive byproducts .

- Reactions with Other Halides: Lead(IV) fluoride can also react with other halides, such as lead(II) chloride, to yield various lead-fluorine compounds depending on the reaction conditions.

Lead(IV) fluoride does not have any known biological function and is not utilized in biological systems. Its toxicity stems from the presence of lead, which is harmful to human health and can cause various environmental issues. The compound is classified as an irritant and poses health hazards upon exposure, necessitating careful handling in laboratory settings .

There are several methods for synthesizing lead(IV) fluoride:

- Direct Fluorination: One common method involves reacting lead(II) oxide with fluorine gas at high temperatures:

- Reaction of Lead Compounds: Lead(IV) fluoride can also be synthesized by reacting lead(IV) chloride with fluorine gas:This method highlights the versatility of lead compounds in producing lead(IV) fluoride through halogen exchange reactions .

Lead(IV) fluoride has limited but notable applications:

- Material Science: Due to its well-defined structure, it serves as a reference material in spectroscopic studies, including Raman spectroscopy and X-ray diffraction.

- Theoretical Chemistry: It is used in computational studies to explore bonding patterns and electronic configurations within lead-fluorine compounds.

- Fluoride Chemistry Research: While not as prevalent as lead(II) fluoride, it can be a starting material for research into fluoride chemistry due to its unique properties .

Research on the interactions of lead(IV) fluoride primarily focuses on its reactivity with water and other chemicals. The hydrolysis reaction leading to the formation of hydrofluoric acid poses significant safety concerns in laboratory environments. Additionally, studies have explored its stability under various conditions, contributing to a better understanding of its behavior in different chemical contexts .

Lead(IV) fluoride shares similarities with other lead halides but also exhibits unique characteristics:

| Compound | Formula | Oxidation State | Stability | Key Features |

|---|---|---|---|---|

| Lead(II) fluoride | PbF₂ | +2 | More stable | Commonly used in various applications |

| Lead(IV) chloride | PbCl₄ | +4 | Less stable | Reacts similarly with fluorine |

| Lead(II) chloride | PbCl₂ | +2 | Stable | Widely used in organic synthesis |

| Lead(II) oxide | PbO | +2 | Stable | Precursor for various lead compounds |

Lead(IV) fluoride is unique due to its tetrahedral coordination geometry and higher oxidation state compared to lead(II) compounds, making it less stable and more reactive under certain conditions . Its distinct properties warrant further exploration in both theoretical and applied chemistry contexts.

Fluorination Routes for Lead(IV) Fluoride Preparation

Direct Fluorination of Lead(II) Fluoride with Elemental Fluorine

The most established method for synthesizing lead(IV) fluoride involves the direct fluorination of lead(II) fluoride using elemental fluorine gas [21]. This process represents the conventional industrial approach for producing lead tetrafluoride with high purity and yield [1]. The fundamental reaction proceeds according to the stoichiometric equation:

Lead(II) Fluoride + Fluorine Gas → Lead(IV) Fluoride

The optimal reaction conditions require temperatures of approximately 300°C, where a carefully controlled mixture of fluorine gas diluted with nitrogen or carbon dioxide is passed over solid lead(II) fluoride [21] [41]. The dilution with inert gases serves multiple purposes: it moderates the highly exothermic reaction, prevents localized overheating that could lead to decomposition, and ensures uniform fluorination throughout the solid substrate [41].

Research has demonstrated that the reaction kinetics are highly dependent on temperature control, with the optimal temperature range being narrow to prevent both incomplete conversion at lower temperatures and thermal decomposition at higher temperatures [25]. The process typically requires reaction times of several hours to achieve complete conversion, with continuous monitoring of the fluorine gas flow rate to maintain stoichiometric ratios [21].

| Reaction Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 290-310°C | Maximum conversion at 300°C |

| Fluorine Concentration | 10-25% in nitrogen | Higher concentrations increase decomposition |

| Reaction Time | 4-8 hours | Complete conversion achieved in 6 hours |

| Gas Flow Rate | 2-5 cm³/min | Optimal mass transfer at 3 cm³/min |

The resulting lead(IV) fluoride exhibits characteristic properties including a yellow crystalline appearance and tetrahedral molecular geometry [1] [9]. This method consistently produces material with purities exceeding 99% when proper reaction control is maintained [2].

Low-Temperature Synthesis Using Fluorinating Agents

Alternative synthetic routes have been developed utilizing specialized fluorinating agents that permit lead(IV) fluoride formation at significantly reduced temperatures [15] [16] [17]. These methods offer advantages in terms of energy efficiency and reduced thermal stress on the product, though they typically require more sophisticated reagent handling protocols [17].

Bromine trifluoride represents one of the most effective low-temperature fluorinating agents for lead(IV) fluoride synthesis [16]. The reaction can be conducted at temperatures ranging from 25°C to 100°C under carefully controlled anhydrous conditions [16]. The mechanism involves the transfer of fluoride ions from bromine trifluoride to the lead substrate, forming lead tetrafluoride and bromine-containing byproducts [16].

Chlorine trifluoride offers another viable pathway for low-temperature synthesis, operating effectively in the temperature range of 25°C to 150°C [18]. Research has shown that chlorine trifluoride exhibits high selectivity for fluorination reactions while maintaining relatively mild reaction conditions [18]. The process requires strict atmospheric control to prevent hydrolysis of the fluorinating agent and ensure consistent product quality [18].

Xenon difluoride provides a third option for controlled fluorination, particularly useful for research-scale synthesis where precise stoichiometric control is required [17]. The reaction typically proceeds at temperatures between 150°C and 300°C, offering a compromise between the aggressive nature of halogen fluorides and the high temperatures required for direct fluorination [17]. Xenon difluoride reactions benefit from the inert nature of the xenon byproduct, which simplifies product purification [17].

| Fluorinating Agent | Temperature Range | Reaction Environment | Typical Yield |

|---|---|---|---|

| Bromine Trifluoride | 25-100°C | Anhydrous atmosphere | 70-85% |

| Chlorine Trifluoride | 25-150°C | Controlled inert gas | 75-90% |

| Xenon Difluoride | 150-300°C | Vacuum or inert gas | 60-75% |

Gas-Phase Deposition Techniques

Gas-phase deposition methods represent advanced synthetic approaches that enable the formation of lead(IV) fluoride thin films and specialized morphologies [20] [37]. These techniques are particularly valuable for applications requiring precise control over material structure and composition [20].

Chemical vapor deposition processes for lead(IV) fluoride typically involve the transport of lead-containing precursors in the gas phase, followed by reaction with fluorine-containing species at elevated temperatures [37] [20]. The substrate temperature and gas flow dynamics critically influence the nucleation and growth characteristics of the deposited material [20].

The deposition process commonly operates in the temperature range of 400°C to 800°C, depending on the specific precursor chemistry and desired film properties [20]. Lower temperatures favor dense, uniform films but may result in incomplete conversion, while higher temperatures promote rapid deposition but can lead to material decomposition [20].

Atmospheric pressure chemical vapor deposition has been successfully employed for lead(IV) fluoride synthesis, offering advantages in terms of process simplicity and scalability [40]. The technique allows for continuous production methods and can be readily integrated with industrial manufacturing processes [40].

Plasma-enhanced chemical vapor deposition provides additional control over the deposition process by creating reactive species that enhance fluorination efficiency at reduced temperatures [44]. This approach has shown particular promise for synthesizing high-quality lead(IV) fluoride materials with controlled microstructures [44].

Thermodynamic Considerations in Lead(IV) Fluoride Formation

Sublimation Behavior and Phase Transitions

The sublimation characteristics of lead(IV) fluoride represent critical thermodynamic properties that influence both its synthesis and handling procedures [25] [26]. Comprehensive thermodynamic studies have established that lead tetrafluoride exhibits measurable vapor pressure at elevated temperatures, with sublimation becoming significant above 596°C [25].

Experimental determination of sublimation enthalpies using torsion-effusion methodology has provided precise thermodynamic data for lead(IV) fluoride phase transitions [25]. The sublimation enthalpy has been measured as 141 ± 6 kilojoules per mole at 650°C, representing the energy required for direct solid-to-gas phase transition [25].

The temperature dependence of vapor pressure follows a well-defined relationship that can be expressed through the Clausius-Clapeyron equation [25]. In the temperature range from 596°C to 684°C, the vapor pressure exhibits logarithmic dependence on inverse temperature with a characteristic slope that reflects the sublimation enthalpy [25].

| Temperature (°C) | Vapor Pressure (Pa) | Phase State | Thermodynamic Process |

|---|---|---|---|

| 596 | 1.0 × 10² | Solid | Onset of sublimation |

| 625 | 2.5 × 10² | Solid | Measurable vapor pressure |

| 650 | 5.0 × 10² | Solid | Equilibrium sublimation |

| 684 | 1.0 × 10³ | Solid | Rapid sublimation |

The standard entropy of lead(IV) fluoride at 650°C has been determined as 272 ± 15 joules per kelvin per mole, providing fundamental thermodynamic data for process calculations [25]. This entropy value reflects the molecular complexity and vibrational modes available to the tetrafluoride structure at elevated temperatures [25].

Heat capacity measurements using the Shomate equation have established temperature-dependent thermal properties essential for process design [3] [26]. The gas-phase heat capacity follows a polynomial relationship with temperature, enabling accurate calculation of enthalpy and entropy changes across wide temperature ranges [3] [26].

Decomposition Pathways to Lead(II) Fluoride and Fluorine Gas

Lead(IV) fluoride exhibits inherent thermodynamic instability at elevated temperatures, decomposing through well-characterized pathways that regenerate lead(II) fluoride and release fluorine gas [25] [33]. This decomposition represents a fundamental limitation on the thermal stability of the tetrafluoride and influences both synthesis and storage conditions [25].

The primary decomposition reaction proceeds according to the stoichiometric relationship:

Lead(IV) Fluoride → Lead(II) Fluoride + Fluorine Gas

Kinetic studies have established that the decomposition becomes thermodynamically favorable above approximately 600°C, with the reaction rate increasing exponentially with temperature [25]. The activation energy for decomposition has been measured as approximately 152 kilojoules per mole, indicating the energy barrier that must be overcome for the reaction to proceed [25].

The decomposition mechanism involves the sequential breaking of lead-fluorine bonds, with fluorine atoms recombining to form diatomic fluorine gas [25]. At the temperatures where decomposition occurs, fluorine gas undergoes partial dissociation to atomic fluorine, creating a complex equilibrium system [25].

Thermodynamic calculations indicate that the decomposition becomes increasingly favorable at higher temperatures due to the entropy contribution of gaseous fluorine formation [25]. The equilibrium constant for decomposition increases by several orders of magnitude between 600°C and 700°C [25].

| Temperature (°C) | Decomposition Rate | Equilibrium Constant | Primary Products |

|---|---|---|---|

| 600 | Slow | 1.0 × 10⁻⁴ | Lead(II) Fluoride + Fluorine Gas |

| 650 | Moderate | 1.0 × 10⁻² | Lead(II) Fluoride + Fluorine Gas |

| 700 | Rapid | 1.0 × 10⁰ | Lead(II) Fluoride + Fluorine Gas |

| 750 | Very Rapid | 1.0 × 10² | Lead(II) Fluoride + Atomic Fluorine |

The inert pair effect characteristic of heavy post-transition metals contributes to the thermodynamic preference for the +2 oxidation state over the +4 oxidation state in lead compounds [33]. This electronic factor provides the fundamental driving force for lead(IV) fluoride decomposition and explains why the tetrafluoride is significantly less stable than the difluoride [33].

Purification and Stabilization Techniques

Moisture Exclusion Strategies

Lead(IV) fluoride exhibits extreme sensitivity to atmospheric moisture, requiring comprehensive moisture exclusion protocols to maintain material integrity and prevent degradation [21] [14]. The compound readily undergoes hydrolysis reactions upon exposure to water vapor, forming lead dioxide and hydrogen fluoride as primary products [21].

The hydrolysis reaction proceeds rapidly even at low humidity levels, making moisture control critical throughout all handling and storage operations [21]. Research has demonstrated that lead tetrafluoride begins to show detectable hydrolysis at relative humidity levels above 5%, with complete decomposition occurring within hours at ambient humidity [21].

Effective moisture exclusion requires multi-layered protection systems incorporating both physical barriers and chemical desiccants [14] [22]. Primary protection typically involves storage in sealed containers with minimal headspace to reduce the total amount of potentially harmful atmospheric gases [14].

Chemical desiccants play a crucial role in maintaining ultra-low humidity environments around lead(IV) fluoride samples [14]. Molecular sieves, anhydrous calcium sulfate, and phosphorus pentoxide represent commonly employed desiccant materials, each offering specific advantages depending on the application requirements [22].

Container selection requires careful consideration of material compatibility and sealing effectiveness [14]. Glass containers with ground-glass joints provide excellent chemical compatibility but require careful handling to prevent breakage [14]. Specialized fluoropolymer containers offer superior chemical resistance and mechanical durability but may be more expensive [14].

| Moisture Control Method | Effective Humidity Range | Typical Application | Maintenance Requirements |

|---|---|---|---|

| Molecular Sieves | <1% relative humidity | Long-term storage | Regeneration every 6 months |

| Anhydrous Calcium Sulfate | <5% relative humidity | Working stocks | Replacement every 3 months |

| Phosphorus Pentoxide | <0.1% relative humidity | Research samples | Careful handling required |

| Vacuum Storage | Essentially moisture-free | Critical applications | Vacuum pump maintenance |

Advanced moisture exclusion systems may incorporate continuous monitoring of humidity levels using electronic hygrometers or moisture-sensitive indicator papers [22]. These monitoring systems provide early warning of moisture intrusion and enable prompt corrective action before significant material degradation occurs [22].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard